



Application Notes and Protocols: Photodissociation Dynamics of 2-Fluorothiophenol

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Compound of Interest		
Compound Name:	2-Fluorothiophenol	
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These application notes provide a comprehensive overview of the photodissociation dynamics of **2-Fluorothiophenol** (2-FTP), a molecule of interest in understanding fundamental photochemical processes and for its potential relevance in designing photosensitive compounds. The protocols detailed below are intended to guide researchers in replicating and expanding upon key experiments in this field.

Introduction

The photodissociation of **2-Fluorothiophenol** is a key model system for studying the influence of intramolecular interactions on reaction dynamics. The presence of an intramolecular hydrogen bond between the fluorine atom and the thiol hydrogen significantly impacts the molecule's behavior upon UV excitation. The primary photodissociation channel is the fission of the S-H bond, a process governed by non-adiabatic transitions between electronic potential energy surfaces. Understanding these dynamics is crucial for predicting and controlling photochemical reactions in more complex systems.

Core Concepts

Upon absorption of a UV photon, **2-Fluorothiophenol** is typically excited from its ground electronic state (S₀) to the first (S₁, ${}^{1}\pi\pi$) or second (S₂, ${}^{1}\pi\sigma$) excited singlet states. The ${}^{1}\pi\sigma^*$



state is repulsive with respect to the S-H bond length, leading to dissociation. The dissociation dynamics are heavily influenced by the presence of conical intersections, which are points of degeneracy between potential energy surfaces that facilitate rapid, non-radiative transitions. The intramolecular hydrogen bond in 2-FTP plays a critical role in guiding the molecule's geometry and influencing the probability of these non-adiabatic transitions.

Data Presentation

The following table summarizes key quantitative data obtained from photodissociation studies of **2-Fluorothiophenol** and related compounds.

Parameter	Value	Compound	Wavelength (nm)	Experiment al Method	Reference
S-D Bond Dissociation Energy (D ₀)	79.6 ± 0.3 kcal/mol	Thiophenol-	243	Velocity Map Imaging	[1]
S-H Bond Dissociation Energy (D ₀)	76.8 ± 0.3 kcal/mol	Thiophenol	243	Velocity Map Imaging	[1]
Product Branching Ratio (X/Ã)	Much reduced compared to bare thiophenol	2- Fluorothiophe nol-d1	243	Velocity Map Imaging	[2][3]
Anisotropy Parameter (β)	Negative	2- Fluorothiophe nol-d1	243	Velocity Map Imaging	[2][3]

Note: The product branching ratio refers to the relative populations of the ground (\tilde{X}) and first excited (\tilde{A}) electronic states of the 2-fluorophenylthiyl radical co-fragment.

Experimental Protocols



Protocol 1: Velocity Map Imaging (VMI) of H-atom Photofragments

This protocol describes the use of Velocity Map Imaging to study the kinetic energy and angular distribution of hydrogen (or deuterium) atoms produced from the photodissociation of **2-Fluorothiophenol**.

- 1. Sample Preparation and Introduction:
- A dilute mixture of 2-Fluorothiophenol (or its deuterated isotopologue) in a carrier gas (e.g., Argon) is prepared.
- The gas mixture is introduced into a high-vacuum chamber via a pulsed molecular beam source. This ensures that the molecules are cooled to a low rotational and vibrational temperature and are collision-free during the experiment.
- 2. Photodissociation and Ionization:
- The molecular beam is intersected by a linearly polarized UV laser beam (e.g., at 243 nm) to induce photodissociation.[2][3]
- The resulting H (or D) atom fragments are allowed to travel a short distance before being ionized. A common method is Resonance-Enhanced Multi-Photon Ionization (REMPI), where one laser excites the H atoms to an intermediate state, and a second laser ionizes them.
- 3. Velocity Mapping and Detection:
- The newly formed ions are accelerated by a set of electrostatic lenses towards a positionsensitive detector (e.g., a microchannel plate detector coupled to a phosphor screen and a CCD camera).
- The electrostatic lenses are configured to map ions with the same initial velocity vector onto the same point on the detector, regardless of their initial position in the interaction region.
- 4. Data Acquisition and Analysis:
- The 2D image of the ion cloud on the detector is recorded. This image is a projection of the 3D velocity distribution of the photofragments.
- The 3D velocity distribution is reconstructed from the 2D image using a mathematical algorithm such as an inverse Abel transform.



• From the reconstructed 3D distribution, the total kinetic energy release (TKER) spectrum and the angular distribution (characterized by the anisotropy parameter, β) of the photofragments are determined.

Protocol 2: H (Rydberg) Atom Photofragment Translational Spectroscopy (PTS)

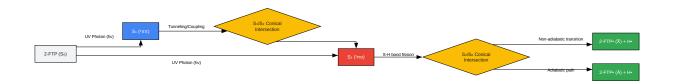
This protocol offers a high-resolution alternative for measuring the translational energy of Hatom photofragments.

- 1. Sample Preparation and Introduction:
- A pulsed, skimmed molecular beam of 2-Fluorothiophenol seeded in a carrier gas is generated as described in Protocol 1.
- 2. Photodissociation and Rydberg Tagging:
- The molecular beam is crossed by a linearly polarized photolysis laser beam.
- After a short time delay (typically ~10 ns), the nascent H atoms are excited to a long-lived high-n Rydberg state using a two-photon excitation scheme.[4] For H atoms, this is often achieved using a laser tuned to the Lyman-α transition (121.6 nm) followed by a second laser in the UV range (e.g., ~365 nm).[4]
- 3. Time-of-Flight Measurement:
- The neutral Rydberg-tagged H atoms travel over a known flight distance to a detector.
- Upon reaching the detector, the Rydberg atoms are field-ionized, and the resulting ions are detected.
- The time-of-flight (TOF) of the H atoms from the interaction region to the detector is measured.
- 4. Data Analysis:
- The kinetic energy of the H atoms is calculated from their measured TOF.
- By rotating the polarization of the photolysis laser relative to the detection axis, the angular distribution of the photofragments can also be determined.
- The high resolution of this technique can often resolve the vibrational and sometimes rotational structure of the co-fragment radical, providing detailed insights into the dissociation



dynamics.[1]

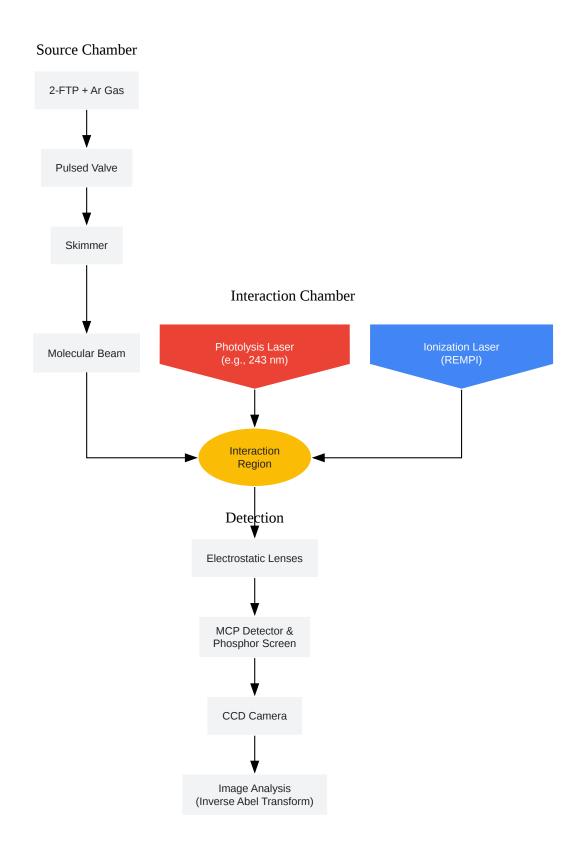
Visualizations



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Caption: Photodissociation pathway of **2-Fluorothiophenol**.





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Caption: Experimental workflow for Velocity Map Imaging.



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